2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a benzofuran core substituted with methyl groups at positions 4 and 6, linked via an acetamide bridge to a 6-(methylsulfonyl)-1,3-benzothiazole moiety. Its synthesis and structural validation likely employ crystallographic tools like SHELX programs, as referenced in the literature .
Properties
Molecular Formula |
C20H18N2O4S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-11-6-12(2)19-13(10-26-16(19)7-11)8-18(23)22-20-21-15-5-4-14(28(3,24)25)9-17(15)27-20/h4-7,9-10H,8H2,1-3H3,(H,21,22,23) |
InChI Key |
HVRAAZSJZLXOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves multiple steps. The general synthetic route includes the formation of the benzofuran and benzothiazole rings, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their distinguishing features:
Structural and Functional Insights:
Benzofuran vs. Benzodioxole/Thiophene : The target compound’s 4,6-dimethylbenzofuran moiety offers rigidity and hydrophobic interactions compared to BH51416’s benzodioxole (electron-rich but metabolically labile) or the excluded thiophene derivative (less stable in oxidative environments) .
Sulfonyl vs. Sulfanyl Groups : The methylsulfonyl group in the target compound and BH51419 provides stronger electron-withdrawing effects and improved solubility compared to QJZ’s methylsulfanyl group, which may enhance membrane permeability but reduce metabolic stability .
Acetamide Linker : The acetamide bridge in the target compound and QJZ allows hydrogen bonding with biological targets, whereas BH51419’s carboxamide-linked chromene may favor π-stacking or kinase inhibition .
Patent Exclusions: The exclusion of thiophene and diphenylacetamide derivatives in underscores the novelty of the target compound’s benzofuran-sulfonyl combination, likely avoiding prior art in inflammatory or oncological applications .
Research Findings and Implications
- Crystallographic Validation : Structural determination of such compounds often relies on SHELX programs, which refine small-molecule crystallography data to confirm planarity, hydrogen bonding, and hypervalent interactions (e.g., S···O in ) .
- Biological Potential: While direct data for the target compound are lacking, analogs like Apremilast () highlight the therapeutic relevance of methylsulfonyl and acetamide motifs in inflammatory diseases. The target’s benzothiazole-benzofuran hybrid may similarly target kinases or cytokine receptors .
- Synthetic Challenges: The methylsulfonyl group’s introduction requires precise sulfonation conditions, as seen in ’s Apremilast synthesis, to avoid genotoxic byproducts .
Biological Activity
The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be described as follows:
- Benzofuran moiety : This part contributes to the compound's lipophilicity and potential interactions with biological targets.
- Benzothiazole component : Known for its pharmacological properties, this structure enhances the compound's bioactivity.
The molecular formula is , and its molecular weight is approximately 342.40 g/mol.
Anticancer Activity
Research indicates that derivatives of benzofuran and benzothiazole exhibit significant anticancer properties. The compound has shown promising activity against various cancer cell lines, including breast (MCF-7) and prostate cancer cells.
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR pathway. In vitro studies demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antiviral Properties
Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. Molecular docking studies suggest that it binds effectively to the main protease (Mpro) of the virus, inhibiting its activity and thereby preventing viral replication.
- Binding Affinity : The binding affinity was evaluated using computational methods, revealing strong interactions with critical viral proteins .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in various models of inflammation.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications in the benzofuran or benzothiazole moieties can significantly alter its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methylation on benzofuran | Increased lipophilicity and cellular uptake |
| Substitution on benzothiazole | Enhanced binding affinity towards target proteins |
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values comparable to standard chemotherapeutics .
- SARS-CoV-2 Inhibition : In a recent investigation, the compound was found to inhibit viral replication in Vero E6 cells with an IC50 value indicating significant antiviral activity .
- Inflammation Model : In animal models of acute inflammation, administration of the compound reduced edema significantly compared to untreated controls, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
